molecular formula C21H22ClNO3S B11148545 6-tert-butyl-3-chloro-N-(2,4-dimethoxyphenyl)-1-benzothiophene-2-carboxamide

6-tert-butyl-3-chloro-N-(2,4-dimethoxyphenyl)-1-benzothiophene-2-carboxamide

Cat. No.: B11148545
M. Wt: 403.9 g/mol
InChI Key: HJVJQPFNXISHAM-UHFFFAOYSA-N
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Description

6-tert-butyl-3-chloro-N-(2,4-dimethoxyphenyl)-1-benzothiophene-2-carboxamide is a synthetic organic compound that belongs to the benzothiophene class. Compounds in this class are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-tert-butyl-3-chloro-N-(2,4-dimethoxyphenyl)-1-benzothiophene-2-carboxamide typically involves multiple steps, including the formation of the benzothiophene core, introduction of the tert-butyl and chloro substituents, and finally, the attachment of the 2,4-dimethoxyphenyl and carboxamide groups. Common reagents and conditions used in these steps may include:

    Formation of Benzothiophene Core: Cyclization reactions involving sulfur-containing reagents.

    Introduction of Substituents: Electrophilic aromatic substitution reactions for tert-butyl and chloro groups.

    Attachment of Functional Groups: Amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

6-tert-butyl-3-chloro-N-(2,4-dimethoxyphenyl)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones.

    Reduction: Reduction of the carboxamide group to amines.

    Substitution: Halogen exchange or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like mCPBA or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride (LAH) or borane.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the development of materials with specific properties.

Mechanism of Action

The mechanism of action of 6-tert-butyl-3-chloro-N-(2,4-dimethoxyphenyl)-1-benzothiophene-2-carboxamide would depend on its specific biological target. Generally, compounds in this class may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene Derivatives: Compounds with similar benzothiophene cores but different substituents.

    Carboxamide Derivatives: Compounds with similar carboxamide groups but different aromatic cores.

Uniqueness

6-tert-butyl-3-chloro-N-(2,4-dimethoxyphenyl)-1-benzothiophene-2-carboxamide is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C21H22ClNO3S

Molecular Weight

403.9 g/mol

IUPAC Name

6-tert-butyl-3-chloro-N-(2,4-dimethoxyphenyl)-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C21H22ClNO3S/c1-21(2,3)12-6-8-14-17(10-12)27-19(18(14)22)20(24)23-15-9-7-13(25-4)11-16(15)26-5/h6-11H,1-5H3,(H,23,24)

InChI Key

HJVJQPFNXISHAM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)C(=C(S2)C(=O)NC3=C(C=C(C=C3)OC)OC)Cl

Origin of Product

United States

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